molecular formula C10H11N3O2 B8783669 6-nitro-2-propyl-1H-benzimidazole

6-nitro-2-propyl-1H-benzimidazole

Cat. No.: B8783669
M. Wt: 205.21 g/mol
InChI Key: YPWVUEVXSQTBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-propyl-1H-benzimidazole is a nitro-substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its wide range of biological activities . As a 5(6)-nitrobenzimidazole derivative, this compound is of particular value for researchers investigating new antiparasitic agents. Compounds with this core structure have demonstrated promising in vitro activity against intestinal unicellular parasites such as Giardia intestinalis and Entamoeba histolytica, as well as the urogenital tract parasite Trichomonas vaginalis . The mechanism of action for nitrobenzimidazoles is often related to reductive metabolism, where the compound acts as a prodrug that is activated by nitroreductase enzymes in the target parasite . Beyond parasitology, the benzimidazole nucleus is a key pharmacophore in molecules explored for their antibacterial, antifungal, anti-inflammatory, and antitumoral properties, making this compound a versatile building block for developing new therapeutic entities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-nitro-2-propyl-1H-benzimidazole

InChI

InChI=1S/C10H11N3O2/c1-2-3-10-11-8-5-4-7(13(14)15)6-9(8)12-10/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

YPWVUEVXSQTBCL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The 2nd position of benzimidazole derivatives is critical for modulating physicochemical and biological properties. Key analogues and their substituents include:

Compound Name 2nd Position Substituent Key Features
6-Nitro-2-propyl-1H-benzimidazole Propyl (-CH₂CH₂CH₃) Moderate lipophilicity, steric bulk, no electronegative atoms.
6-Nitro-2-(4-nitrophenyl)-1H-benzimidazole () 4-Nitrophenyl Aromatic, electron-withdrawing nitro group; enhances π-π stacking potential.
2-(Heptafluoropropyl)-6-nitro-1H-benzimidazole () Heptafluoropropyl (-CF₂CF₂CF₃) High electronegativity, thermal stability, and hydrophobicity due to fluorine.
O2N-BZM7 () Pyridinylmethanesulfinyl Sulfinyl group enhances hydrogen bonding; pyridine contributes to solubility.
O2N-BZM9 () Trifluoroethoxy-pyridinylmethyl Fluorine atoms improve metabolic stability and membrane permeability.

Physicochemical Properties

  • Lipophilicity : The propyl group confers moderate lipophilicity, while fluorinated () and sulfinyl () substituents increase hydrophobicity or polarity, respectively.
  • Electronic Effects : The nitro group at position 6 stabilizes the aromatic ring via resonance, while substituents like 4-nitrophenyl () add further electron-withdrawing effects.
  • Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability due to strong C-F bonds, whereas propyl or phenyl groups may lower melting points.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-nitro-2-propyl-1H-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 4-nitro-o-phenylenediamine with propyl-containing carboxylic acids under acidic conditions (e.g., HCl or polyphosphoric acid). Phillips' method for 2-substituted benzimidazoles highlights the importance of stoichiometric ratios and reflux duration (70–100°C, 6–12 hours) to achieve yields >65% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing nitro-group byproducts. Evidence from analogous compounds shows that microwave-assisted synthesis can reduce reaction times by 40% while maintaining comparable yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELXL refinement (via the SHELX suite) is recommended for small-molecule analysis, with typical R-factors <5% for high-resolution data .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 identify substituent effects (e.g., nitro-group deshielding at δ 8.2–8.5 ppm).
  • IR spectroscopy : Confirm nitro-group presence via asymmetric stretching at 1520–1550 cm1^{-1}.

Advanced Research Questions

Q. How do intermolecular interactions and substituent positioning influence the solid-state properties of nitrobenzimidazole derivatives?

  • Methodological Answer : Crystal structures of analogous compounds (e.g., 6-nitro-1-(2-phenylethyl)-1H-benzimidazole) reveal dihedral angles (43.9° between benzimidazole and aryl rings) that dictate packing efficiency . Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the lattice, with bond lengths of 2.8–3.2 Å. Molecular dynamics simulations (e.g., using GROMACS) can model how propyl-chain flexibility affects crystal density and thermal stability .

Q. What experimental strategies address contradictions in reported biological activities of nitrobenzimidazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiparasitic vs. antitumor efficacy) often stem from variations in assay conditions:

  • Cell-line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify context-dependent effects.
  • Nitro-group reduction : Monitor metabolic activation using LC-MS to detect reduced intermediates (e.g., amine derivatives) .
  • Dose-response curves : Use Hill slope analysis to differentiate true efficacy from cytotoxicity artifacts .

Q. How can computational chemistry predict the reactivity and regioselectivity of nitro groups in benzimidazole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (nitro groups: -0.3 to -0.5 e/Å3^3) prone to nucleophilic attack .
  • Molecular docking : Screen against target enzymes (e.g., PARP-1) using AutoDock Vina. For example, nitrobenzimidazoles with planar conformations show higher binding affinity (ΔG < -9 kcal/mol) due to π-stacking with aromatic residues .

Methodological Considerations for Data Analysis

  • Crystallographic Data Contradictions : When refining structures with SHELXL, validate against alternative programs (e.g., Olex2) to resolve discrepancies in thermal displacement parameters .
  • Biological Replication : Perform triplicate assays with positive/negative controls (e.g., benznidazole for antiparasitic studies) to ensure reproducibility .

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